molecular formula C12H23NO2 B14768038 Methyl 2-amino-5-cyclohexylpentanoate

Methyl 2-amino-5-cyclohexylpentanoate

Katalognummer: B14768038
Molekulargewicht: 213.32 g/mol
InChI-Schlüssel: AQKXEVJKVNMURO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-5-cyclohexylpentanoate is an organic compound with a unique structure that includes an amino group, a cyclohexyl ring, and a pentanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-cyclohexylpentanoate typically involves the reaction of 2-amino-5-cyclohexylpentanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2-amino-5-cyclohexylpentanoic acid+methanolMethyl 2-amino-5-cyclohexylpentanoate+water\text{2-amino-5-cyclohexylpentanoic acid} + \text{methanol} \rightarrow \text{this compound} + \text{water} 2-amino-5-cyclohexylpentanoic acid+methanol→Methyl 2-amino-5-cyclohexylpentanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-5-cyclohexylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-5-cyclohexylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-5-cyclohexylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl ring provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl pentanoate: Similar ester structure but lacks the amino and cyclohexyl groups.

    2-amino-5-cyclohexylpentanoic acid: Similar structure but lacks the ester group.

Uniqueness

Methyl 2-amino-5-cyclohexylpentanoate is unique due to the combination of its amino group, cyclohexyl ring, and ester functionality. This combination provides a distinct set of chemical and physical properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C12H23NO2

Molekulargewicht

213.32 g/mol

IUPAC-Name

methyl 2-amino-5-cyclohexylpentanoate

InChI

InChI=1S/C12H23NO2/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10/h10-11H,2-9,13H2,1H3

InChI-Schlüssel

AQKXEVJKVNMURO-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CCCC1CCCCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.